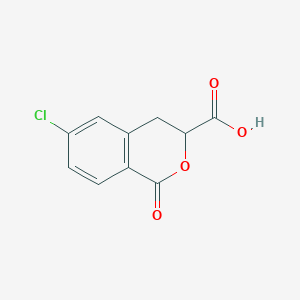

6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

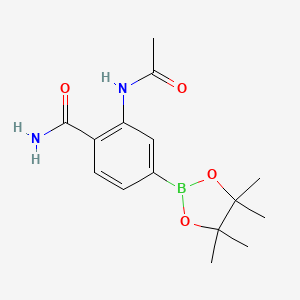

“6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is a chemical compound . It is a derivative of aromatic carboxylic acid . It has acidic properties and can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .

Molecular Structure Analysis

The molecular formula of “6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is C10H7ClO4 . The average mass is 226.613 Da and the monoisotopic mass is 226.003281 Da .科学的研究の応用

Lanthanide-Organic Frameworks

Lanthanide-organic coordination polymeric networks, constructed using related organic acids under hydrothermal conditions, demonstrate the utility of these compounds in the development of novel materials. These materials have unique three-dimensional architectures, indicating potential applications in catalysis, molecular recognition, and as precursors for advanced functional materials (Liu et al., 2009).

Antitumor Agents

Isochromene derivatives have been explored for their antitumor properties. The synthesis of novel antitumor agents using palladium(II) catalysts showcases the therapeutic potential of isochromene compounds. This research avenue suggests that derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid could be investigated for their antitumor efficacy (Mondal et al., 2003).

Catalysis and Chemical Transformations

Research on carboxylic acids as Lewis bases indicates their role in catalytic processes, including the activation and transformation of molecules. This suggests potential applications of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in designing new catalytic systems for organic synthesis and industrial chemical processes (Mitu & Baird, 2006).

Organic Synthesis and Drug Development

The synthesis of isomeric carboxylic acids and their resolution into optical antipodes, as well as the establishment of their absolute configuration, is crucial in drug development. This research demonstrates the importance of structural and stereochemical considerations in the synthesis of bioactive compounds, potentially guiding the exploration of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid derivatives (Loiodice et al., 1995).

Electrochemical Studies

Electroreduction studies on mercury electrodes of chloropicolinic acid, a compound related to the chemical , offer insights into electrochemical behavior, reaction pathways, and the potential for developing electrochemical sensors or synthesis methods. This area of research could be applicable to derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, exploring their electrochemical properties for various applications (Corredor & Mellado, 2006).

特性

IUPAC Name |

6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIYHAUVAWYWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)

![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2655431.png)

![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655432.png)